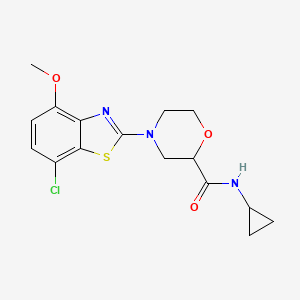![molecular formula C16H28N2O B12265407 N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12265407.png)
N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanecarboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals due to its significant biological activity
Preparation Methods
The synthesis of N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanecarboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Attachment of the Cyclohexylmethyl Group: This step involves the alkylation of the piperidine ring with cyclohexylmethyl halides under basic conditions.
Formation of the Cyclopropanecarboxamide Moiety: The final step involves the reaction of the intermediate with cyclopropanecarboxylic acid derivatives to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the cyclopropane ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring is known to interact with various biological targets, potentially leading to therapeutic effects . The exact pathways and targets would depend on the specific application and further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanecarboxamide can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with potential anticancer properties.
The uniqueness of this compound lies in its specific structure, which may confer unique biological activities and applications .
Properties
Molecular Formula |
C16H28N2O |
|---|---|
Molecular Weight |
264.41 g/mol |
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H28N2O/c19-16(14-8-9-14)17-15-7-4-10-18(12-15)11-13-5-2-1-3-6-13/h13-15H,1-12H2,(H,17,19) |
InChI Key |
MJUWDVLUWIFKKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2CCCC(C2)NC(=O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-benzylazetidin-3-yl)methyl]-4-chloro-1H-pyrazole](/img/structure/B12265333.png)
![2-(Morpholine-4-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B12265336.png)
![N,5-dimethyl-N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12265347.png)
![N-[1-(6-chloroquinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12265349.png)
![2-tert-butyl-1-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12265353.png)

![4-(1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B12265362.png)
[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]amine](/img/structure/B12265378.png)
![4-{2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B12265381.png)
![5-chloro-N-methyl-N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine](/img/structure/B12265388.png)
![4-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B12265398.png)
![4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine](/img/structure/B12265401.png)
![5-chloro-N-methyl-N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12265411.png)
![1-(4-{[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-phenylpiperazine](/img/structure/B12265416.png)
